molecular formula C6H12ClNO4 B591925 (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride CAS No. 187458-77-1

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Cat. No.: B591925
CAS No.: 187458-77-1
M. Wt: 197.615
InChI Key: QXMRXPZMEBBMNW-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride is a chemical compound with potential applications in various scientific fields. It is a derivative of amino acids and is characterized by the presence of an amino group, a methoxy group, and a carboxylic acid group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.

    Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Amination: The amino group is introduced via reductive amination, using reagents like ammonia or amines in the presence of reducing agents such as sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the methoxylation and amination reactions.

    Purification: The product is purified using techniques like crystallization or chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation Products: Oxo derivatives with increased oxidation states.

    Reduction Products: Hydroxyl derivatives with reduced oxidation states.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and biologically active compounds.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, ®-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride is explored for its potential therapeutic applications. It is investigated for its role in modulating neurotransmitter levels and its potential use in treating neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to active sites of enzymes, altering their activity and affecting biochemical pathways. The methoxy and amino groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-4-Amino-5-hydroxy-5-oxopentanoic acid hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.

    ®-4-Amino-5-methoxy-5-oxopentanoic acid: The free acid form without the hydrochloride salt.

    ®-4-Amino-5-methoxy-5-oxopentanoic acid methyl ester: The esterified form of the compound.

Uniqueness

®-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

(4R)-4-amino-5-methoxy-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMRXPZMEBBMNW-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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